molecular formula C18H15BrN4OS B2906522 N-(2-bromophenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251599-47-9

N-(2-bromophenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2906522
CAS No.: 1251599-47-9
M. Wt: 415.31
InChI Key: ACCXZMVVSRXVRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromophenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide is a thioacetamide derivative featuring a pyrimidine core substituted with a methyl group and a pyridin-4-yl moiety. The bromophenyl group at the acetamide nitrogen distinguishes it from structurally related compounds.

Properties

IUPAC Name

N-(2-bromophenyl)-2-(2-methyl-6-pyridin-4-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4OS/c1-12-21-16(13-6-8-20-9-7-13)10-18(22-12)25-11-17(24)23-15-5-3-2-4-14(15)19/h2-10H,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCXZMVVSRXVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)SCC(=O)NC2=CC=CC=C2Br)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide typically involves multiple steps:

    Formation of the Pyrimidinyl Intermediate: The pyrimidinyl group can be synthesized through a condensation reaction involving 2-methyl-6-(pyridin-4-yl)pyrimidine. This step often requires a catalyst and specific reaction conditions to ensure high yield and purity.

    Thioacetamide Linkage Formation: The thioacetamide linkage is introduced by reacting the pyrimidinyl intermediate with a suitable thioacetamide precursor under controlled conditions.

    Bromophenyl Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-bromophenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with specific molecular targets.

    Biological Research: It is used in studies to understand its effects on cellular processes and pathways, including apoptosis and cell proliferation.

    Chemical Biology: Researchers use this compound to probe the mechanisms of enzyme inhibition and receptor binding.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and survival.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The pyrimidine-thioacetamide scaffold is common among analogs, but substitutions at the pyridine ring and aryl groups significantly influence activity. Key comparisons include:

Compound Name Pyridine Position Aryl Substituent Key Pharmacological Findings
N-(2-bromophenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide 4-position 2-bromophenyl Limited direct data; inferred properties
Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide) 2-position 3,4-dimethoxyphenyl ED₅₀ = 23.4 mg/kg (MES model); high protective index
N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide N/A 4-bromophenyl Synthetic intermediate; no activity data
N-(benzo[d][1,3]dioxol-5-yl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide 2-position benzo[d][1,3]dioxol-5-yl No activity data; structural analog

Structural Insights :

  • Pyridine Position : Pyridin-2-yl (as in Epirimil) may enhance anticonvulsant efficacy via optimized receptor binding, whereas pyridin-4-yl (target compound) could alter electronic properties and steric interactions .
  • Aryl Substituents : Bromophenyl groups (electron-withdrawing) may increase metabolic stability compared to dimethoxyphenyl (electron-donating) but reduce solubility .
Pharmacokinetic and ADMET Profiles

While the target compound lacks direct ADMET data, inferences can be drawn from Epirimil:

Research Findings and Mechanistic Implications

Anticonvulsant Activity

The target compound’s bromophenyl group may enhance hydrophobic interactions with ion channels, but pyridin-4-yl substitution could reduce efficacy compared to pyridin-2-yl .

Biological Activity

N-(2-bromophenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure consisting of a bromophenyl group, a pyrimidine ring, and a thioacetamide moiety. The presence of these functional groups is believed to contribute to its biological activity.

Overview

Recent studies have highlighted the antimicrobial properties of this compound, demonstrating effectiveness against various bacterial and fungal strains.

Case Studies

  • Bacterial Inhibition : In vitro assays have shown that the compound exhibits potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM. Against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, MIC values were reported between 8.33 to 156.47 µM .
  • Fungal Activity : The compound also demonstrated antifungal properties, particularly against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .

The exact mechanisms by which this compound exerts its antimicrobial effects remain under investigation. However, it is hypothesized that the thioacetamide group may play a crucial role in disrupting microbial cell wall synthesis or function.

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds suggests that modifications to the pyrimidine and phenyl rings can significantly influence biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring has been shown to enhance antibacterial properties .

Data Summary Table

Biological Activity Organism MIC (µM)
AntibacterialStaphylococcus aureus5.64 - 77.38
AntibacterialBacillus subtilis4.69 - 22.9
AntibacterialEscherichia coli8.33 - 156.47
AntibacterialPseudomonas aeruginosa13.40 - 137.43
AntifungalCandida albicans16.69 - 78.23

Q & A

Basic: How can synthetic parameters be optimized for high-purity N-(2-bromophenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide?

Methodological Answer:

  • Key Parameters : Temperature control (e.g., 60–80°C for thioacetamide coupling), solvent selection (polar aprotic solvents like DMF or THF), and reaction time (12–24 hours for complete conversion).
  • Catalysts : Use coupling agents like EDCI/HOBt for amide bond formation .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95%) .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N, S within ±0.3% of theoretical values) .

Basic: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm), pyrimidine ring (δ 5.9–6.3 ppm), and thioacetamide methylene (δ 4.0–4.2 ppm). Compare with analogs in and .
  • Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]+ (e.g., m/z ~470–500 range) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .

Basic: How should researchers design initial biological activity screens for this compound?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
    • Anticancer : MTT assay (IC50 in cancer cell lines, e.g., HeLa or MCF-7) .
  • In Vivo Models :
    • Anticonvulsant : Maximal electroshock (MES) or pentylenetetrazole (PTZ) tests in rodents .
    • Dose Optimization : Calculate ED50 and protective index (PI = TD50/ED50) for therapeutic windows .

Advanced: How to resolve contradictions between in silico predictions and experimental bioactivity data?

Methodological Answer:

  • Validation Steps :
    • Reassess molecular docking parameters (e.g., grid box size, protein flexibility) using AutoDock Vina or Schrödinger .
    • Perform mutagenesis on predicted binding residues (e.g., kinase catalytic domains) to confirm interactions .
    • Use surface plasmon resonance (SPR) to measure binding affinity (KD) if computational and in vitro data conflict .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications :
    • Replace bromophenyl with chlorophenyl or fluorophenyl to assess halogen effects on target binding .
    • Vary pyridinyl substituents (e.g., 4-pyridinyl vs. 2-pyridinyl) to probe steric/electronic influences .
  • Bioisosteric Replacements : Substitute thioacetamide with sulfonamide or carbamate groups to evaluate metabolic stability .
  • Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, LogP) with IC50 values .

Advanced: How to address discrepancies in ADMET profiling?

Methodological Answer:

  • Metabolic Stability : Use liver microsomes (human/rat) to measure intrinsic clearance (CLint). Poor stability may require deuteration or fluorination .
  • Toxicity Screens :
    • hERG Inhibition : Patch-clamp assays to assess cardiac risk .
    • CYP450 Inhibition : Fluorescence-based assays for CYP3A4/2D6 interactions .
  • Permeability : Parallel artificial membrane permeability assay (PAMPA) to predict blood-brain barrier penetration .

Advanced: How to investigate mechanistic pathways using omics technologies?

Methodological Answer:

  • Transcriptomics : RNA-seq of treated cancer cells to identify dysregulated pathways (e.g., apoptosis, DNA repair) .
  • Proteomics : SILAC labeling + LC-MS/MS to quantify changes in kinase or phosphatase expression .
  • Metabolomics : NMR or GC-MS to track alterations in TCA cycle intermediates or glutathione levels .

Basic: What are common pitfalls in reaction scale-up, and how to mitigate them?

Methodological Answer:

  • Exothermic Reactions : Use jacketed reactors with temperature control to prevent decomposition .
  • Solvent Compatibility : Ensure solvent polarity is maintained during scale-up (e.g., switch from THF to acetonitrile for better mixing) .
  • Byproduct Formation : Monitor reaction progress via TLC or inline IR spectroscopy to optimize quenching times .

Advanced: How to design experiments for synergistic drug combinations?

Methodological Answer:

  • Checkerboard Assay : Test combinations with standard therapies (e.g., doxorubicin) to calculate fractional inhibitory concentration (FIC) indices .
  • Mechanistic Synergy : Use transcriptomic clustering to identify co-targetable pathways (e.g., EGFR and PI3K inhibition) .

Advanced: What computational methods validate molecular docking inconsistencies?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to assess binding pose stability (e.g., RMSD < 2.0 Å) .
  • MM-PBSA Calculations : Estimate binding free energy (ΔG) to rank docking poses .
  • Pharmacophore Modeling : Align poses with known active compounds to verify critical interaction motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.